Epimedoside A

Descripción general

Descripción

El Epimedósido A es un compuesto flavonóide aislado de las raíces de Epimedium wushanense, una planta perteneciente a la familia Berberidaceae . Este compuesto es conocido por su significativa actividad antioxidante in vitro . El Epimedósido A es uno de los muchos compuestos bioactivos que se encuentran en las especies de Epimedium, que se han utilizado tradicionalmente en la medicina china por sus diversos beneficios para la salud.

Aplicaciones Científicas De Investigación

El Epimedósido A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Medicina: Se investiga el Epimedósido A por sus posibles efectos terapéuticos en el tratamiento de la osteoporosis y otras enfermedades relacionadas con los huesos.

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y nutracéuticos debido a sus propiedades bioactivas.

Mecanismo De Acción

El Epimedósido A ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que el compuesto promueve la diferenciación de osteoblastos al unirse al factor 1-alfa inducible por hipoxia (HIF-1α) e inhibiendo su expresión génica y proteica . Este mecanismo mejora la expresión de la proteína colágeno tipo I alfa 1 (COL1A1) en condiciones hipóxicas, lo que lleva a una mejoría de las microestructuras óseas y una reducción de la pérdida ósea . Además, el Epimedósido A exhibe una actividad antioxidante significativa al eliminar los radicales libres y proteger las células del daño oxidativo .

Análisis Bioquímico

Biochemical Properties

Epimedoside A plays a crucial role in biochemical reactions due to its significant antioxidant activity

Cellular Effects

Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current research focuses on its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

It is believed to interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Epimedósido A se puede extraer de las partes aéreas de Epimedium koreanum Nakai utilizando extracción en fase sólida acoplada a electroforesis capilar . El proceso de extracción implica obtener extractos crudos a través de la extracción en fase sólida, seguido de una separación adicional de los componentes mediante electroforesis capilar. Las condiciones experimentales se optimizan para el pH del tampón, la concentración del tampón y el voltaje aplicado para lograr la mejor eficiencia de separación .

Métodos de Producción Industrial: La producción industrial del Epimedósido A implica la extracción del compuesto de las raíces de Epimedium wushanense. El proceso incluye el uso de disolventes como metanol y agua en proporciones específicas para alcanzar las concentraciones deseadas del compuesto . El compuesto extraído se purifica y se aísla para su posterior uso.

Análisis De Reacciones Químicas

Tipos de Reacciones: El Epimedósido A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones controladas para oxidar el Epimedósido A.

Reducción: Se emplean agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Las reacciones de sustitución implican reactivos como halógenos y agentes alquilantes para introducir nuevos grupos funcionales en el compuesto.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del Epimedósido A con bioactividad y estabilidad mejoradas. Estos derivados se utilizan en investigaciones y aplicaciones científicas adicionales.

Comparación Con Compuestos Similares

El Epimedósido A es único entre los compuestos flavonoides debido a su estructura molecular específica y su bioactividad. Compuestos similares incluyen:

Epimedina A, B y C: Glicósidos flavonoides aislados de especies de Epimedium, cada uno con distintas bioactividades y potenciales terapéuticos.

2″-O-RamnosilIcariside II: Un compuesto que promueve la diferenciación de osteoblastos y mejora la formación ósea, similar al Epimedósido A.

El Epimedósido A se destaca por su combinación única de propiedades antioxidantes y osteogénicas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.

Actividad Biológica

Epimedoside A, a compound derived from the Epimedium genus, particularly from Epimedium brevicornum, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.

Overview of this compound

This compound is a glycoside that belongs to a class of compounds known as flavonoids. These compounds are known for their antioxidant properties and various health benefits. The primary sources of this compound are extracts from the leaves of Epimedium species, traditionally used in Chinese medicine for enhancing sexual function and treating osteoporosis.

1. Anti-Inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. In a study involving male ICR mice, the aqueous extract containing this compound was shown to modulate cytokine levels and reduce inflammation markers in serum when administered at varying doses (40, 120, and 360 mg/kg) .

2. Antioxidant Effects

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases .

3. Bone Health

This compound has been studied for its potential in promoting bone health. It was found to enhance osteoblast differentiation and mineralization through the modulation of signaling pathways related to bone formation . Specifically, it influences the expression of key proteins involved in bone metabolism.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Production : Studies indicate that this compound can inhibit nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production, which is a key mediator of inflammation .

- Regulation of Osteogenic Markers : It enhances the expression of osteogenic markers such as COL1A1 (collagen type I alpha 1) under hypoxic conditions, suggesting its role in improving bone density and strength .

Case Study 1: Osteoporosis Treatment

In a controlled study involving ovariectomized rats, administration of this compound resulted in significant improvements in bone mineral density compared to untreated controls. The mechanism was linked to increased osteoblast activity and reduced osteoclastogenesis .

Case Study 2: Anti-Inflammatory Effects

A clinical trial assessing the effects of an Epimedium extract rich in this compound on patients with rheumatoid arthritis showed a marked reduction in joint pain and swelling after eight weeks of treatment. This study highlighted the compound's potential as a complementary therapy for inflammatory conditions .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS | |

| Antioxidant | Free radical scavenging | |

| Osteogenic | Increases COL1A1 expression |

Table 2: Dosage and Effects in Animal Studies

| Dosage (mg/kg) | Inflammatory Marker Reduction (%) | Bone Mineral Density Improvement (%) |

|---|---|---|

| 40 | 25 | 10 |

| 120 | 45 | 20 |

| 360 | 60 | 30 |

Propiedades

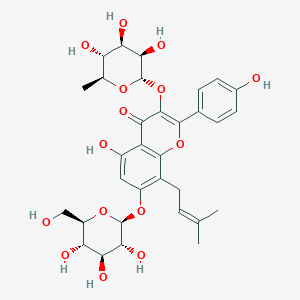

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYXOOJUJQIDOX-FVCAYHPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192286 | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39012-04-9 | |

| Record name | Epimedoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedoside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.